

ZK110841: A Technical Overview of its Synthesis and Properties

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Compound of Interest

Compound Name: **ZK110841**

Cat. No.: **B10774421**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK110841 is a synthetic organic compound classified as a prostaglandin D2 (PGD2) analogue. It is recognized primarily for its potent agonist activity at the prostanoid DP1 receptor. This technical guide consolidates the publicly available information on the synthesis, chemical properties, and biological activities of **ZK110841**, presenting it in a structured format for researchers and professionals in drug development. While specific, detailed proprietary synthesis and experimental protocols for **ZK110841** are not extensively documented in the public domain, this guide provides a comprehensive overview based on existing literature.

Chemical and Physical Properties

While a detailed synthesis protocol for **ZK110841** is not publicly available, its classification as a prostaglandin analogue suggests a complex multi-step organic synthesis. The IUPHAR/BPS Guide to PHARMACOLOGY provides some calculated physico-chemical properties for **ZK110841**.

Property	Value
Hydrogen Bond Acceptors	4
Hydrogen Bond Donors	3
Rotatable Bonds	9

Biological Activity and Properties

ZK110841 is a potent agonist for the prostanoid DP1 receptor, which is a G protein-coupled receptor. Its binding affinity and functional activity have been characterized in various studies.

Quantitative Biological Data

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of **ZK110841** for various prostanoid receptors.

Table 1: Binding Affinity of **ZK110841** for Prostanoid Receptors

Receptor	Species	Assay Type	Ki (nM)	Reference
DP1	Human	Radioligand Binding	0.3	[1]
EP1	Human	Radioligand Binding	166	
EP4	Human	Radioligand Binding	845	[2]

Table 2: Functional Activity of **ZK110841**

Receptor	Species	Functional Assay	EC50 (nM)	Reference
DP1	Human	cAMP Generation Assay	0.2	[1]

Experimental Protocols

Detailed experimental protocols for studies specifically focused on **ZK110841** are not available in the public literature. However, based on the types of data reported, the following are general methodologies likely employed in the characterization of **ZK110841**.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand (in this case, **ZK110841**) to its receptor.

- **Membrane Preparation:** Cells expressing the receptor of interest (e.g., DP1 or EP1) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
- **Binding Reaction:** A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (**ZK110841**).
- **Separation and Detection:** The bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

cAMP Generation Assays

These functional assays are used to determine the effect of a ligand on the signaling pathway of a Gs-coupled receptor, such as the DP1 receptor.

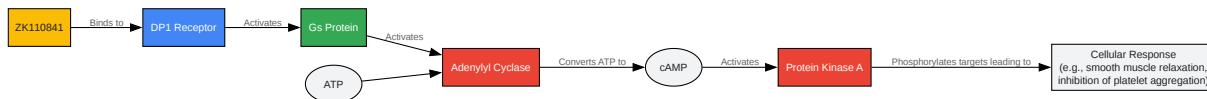
- **Cell Culture:** Cells expressing the DP1 receptor are cultured in appropriate media.
- **Compound Treatment:** The cells are treated with varying concentrations of **ZK110841**.
- **cAMP Measurement:** After a defined incubation period, the intracellular levels of cyclic adenosine monophosphate (cAMP) are measured. This is often done using commercially

available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.

- Data Analysis: The concentration-response data is plotted to determine the concentration of **ZK110841** that produces 50% of the maximal response (EC50).

Signaling Pathways

ZK110841 primarily acts on the DP1 receptor, a Gs-coupled GPCR. It also shows some interaction with the EP1 receptor, a Gq-coupled GPCR. The signaling pathways for these receptors are depicted below.



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Caption: DP1 Receptor Signaling Pathway activated by **ZK110841**.



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Caption: EP1 Receptor Signaling Pathway with weak interaction from **ZK110841**.

Conclusion

ZK110841 is a valuable research tool for studying the roles of the prostanoid DP1 receptor in various physiological and pathological processes. While detailed information regarding its synthesis and specific experimental protocols is limited in the public domain, the available data

on its biological activity and the general understanding of its mechanisms of action provide a solid foundation for its application in research. The data and diagrams presented in this guide offer a concise summary for scientists and professionals working in the field of drug discovery and development. Further research and publication of more detailed studies would be beneficial for a more complete understanding of this potent prostaglandin analogue.

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